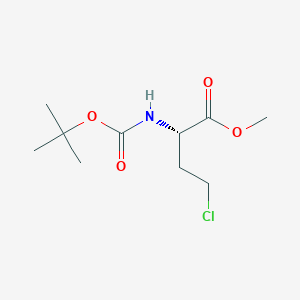![molecular formula C36H54O2S4Sn2 B15249840 [2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its intricate structure, which includes multiple ethylhexoxy groups and trimethylstannyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane typically involves multiple steps. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of ethylhexoxy groups through etherification reactions. The final step involves the addition of trimethylstannyl groups via a stannylation reaction, often using trimethyltin chloride as a reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products. Continuous flow reactors and automated synthesis systems may be employed to achieve consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane is used as a precursor for the synthesis of other complex organotin compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, organotin compounds have been studied for their potential use as antifungal and antibacterial agents. The specific biological activities of this compound are still under investigation, but its structural features suggest it may have similar applications.
Industry
In industry, this compound can be used in the production of specialized coatings and materials that require the unique properties imparted by organotin compounds, such as enhanced durability and resistance to microbial growth.
Mécanisme D'action
The mechanism of action of [2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane involves its interaction with molecular targets in biological systems. The trimethylstannyl groups can interact with cellular components, potentially disrupting normal cellular functions. The exact molecular pathways and targets are still being studied, but it is believed that the compound may interfere with enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another organotin compound with similar structural features.
2,4,6-Tri-tert-butylphenol: A phenolic compound with steric hindrance similar to the ethylhexoxy groups in the target compound.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share the complex ring structures found in the target compound.
Uniqueness
What sets [2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane apart is its combination of multiple ethylhexoxy and trimethylstannyl groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C36H54O2S4Sn2 |
|---|---|
Poids moléculaire |
884.5 g/mol |
Nom IUPAC |
[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane |
InChI |
InChI=1S/C30H36O2S4.6CH3.2Sn/c1-5-9-11-19(7-3)17-31-25-23-27-21(13-15-33-27)36-30(23)26(32-18-20(8-4)12-10-6-2)24-28-22(14-16-34-28)35-29(24)25;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;; |
Clé InChI |
OXHUOTZHJDVCGX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C2C3=C(C=C(S3)[Sn](C)(C)C)SC2=C(C4=C1SC5=C4SC(=C5)[Sn](C)(C)C)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



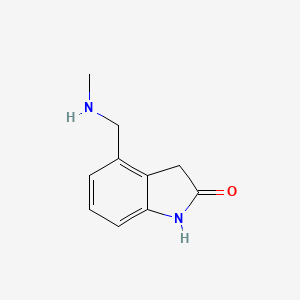
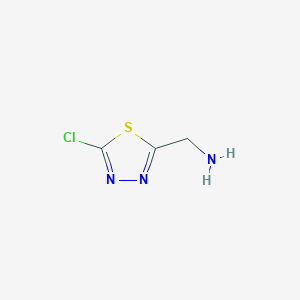
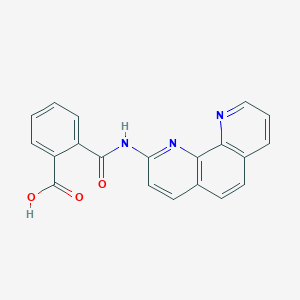
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
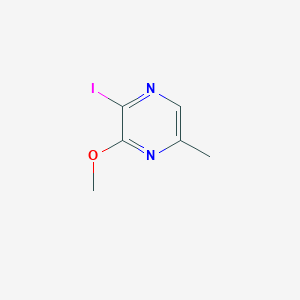
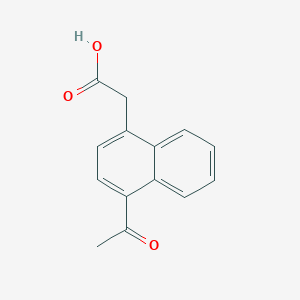
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
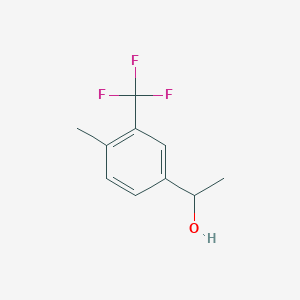

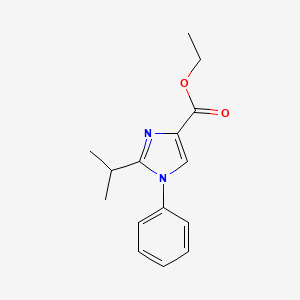
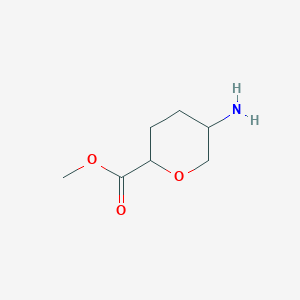
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)
